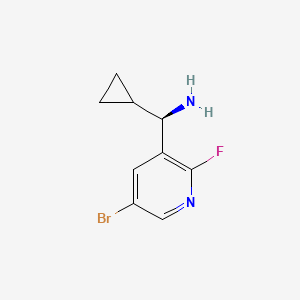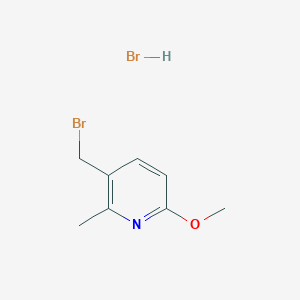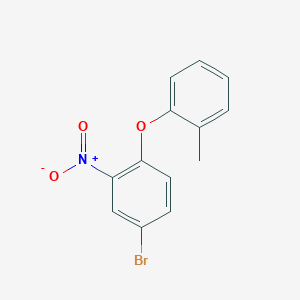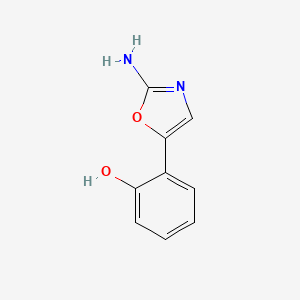
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is a chemical compound with the molecular formula C18H12ClFO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthaldehyde group linked to a 2-chloro-4-fluorobenzyl ether moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity to certain receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts distinct chemical and biological properties compared to its benzaldehyde and benzoic acid analogs. This uniqueness makes it a valuable compound for specific research applications where the naphthaldehyde moiety plays a crucial role in the compound’s activity.
Eigenschaften
Molekularformel |
C18H12ClFO2 |
|---|---|
Molekulargewicht |
314.7 g/mol |
IUPAC-Name |
2-[(2-chloro-4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H12ClFO2/c19-17-9-14(20)7-5-13(17)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2 |
InChI-Schlüssel |
QWAJYMXWWKONTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


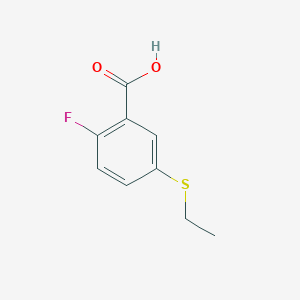
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
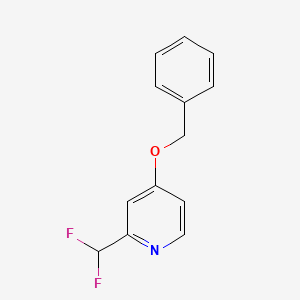


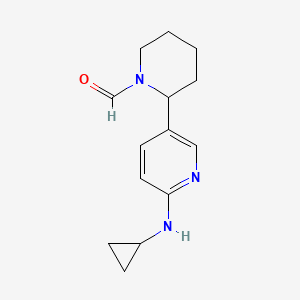
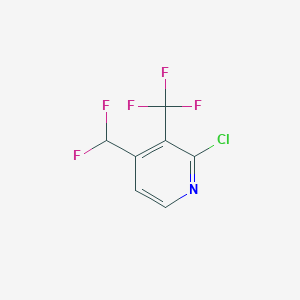
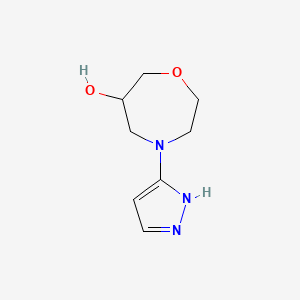
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
